In Vitro Potency: CBHcy IC50 of 87 nM vs. Sulfoxide Derivative at 5.0 μM
CBHcy demonstrates profound in vitro potency against recombinant human BHMT, with an IC50 value of 87 nM . In contrast, its sulfoxide derivative, a closely related oxidation product, exhibits an IC50 of 5.0 μM—a potency loss of approximately 57-fold [1]. This stark difference underscores the necessity of using authentic CBHcy, as the integrity of the sulfur atom is critical for high-affinity binding and is easily compromised by oxidation.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 87 nM (0.087 μM) |
| Comparator Or Baseline | CBHcy-sulfoxide derivative: 5.0 μM (5,000 nM) |
| Quantified Difference | Approximately 57-fold more potent |
| Conditions | Human recombinant betaine-homocysteine S-methyltransferase (BHMT) enzyme assay |
Why This Matters
For researchers requiring maximal BHMT inhibition at the lowest possible concentration to minimize off-target effects, the 57-fold potency advantage of CBHcy is a decisive procurement factor.
- [1] Collinsová M, Straková J, Jirácek J, Garrow TA. Inhibition of betaine-homocysteine S-methyltransferase causes hyperhomocysteinemia in mice. J Nutr. 2006;136(6):1493-1497. View Source
